Imidazo[1,2-a]pyrimidine
Overview
Description
Imidazo[1,2-a]pyrimidine is a fused heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structure, which combines an imidazole ring with a pyrimidine ring, resulting in a bicyclic system. This compound and its derivatives are known for their diverse biological activities, making them valuable scaffolds in drug discovery and development .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine has been recognized as a significant scaffold in medicinal chemistry due to its broad range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Furthermore, it has been utilized as a core backbone for the development of covalent inhibitors, specifically novel KRAS G12C inhibitors .
Mode of Action
The mode of action of this compound varies depending on the specific compound and its targets. For instance, some this compound derivatives have been found to act as DNA poisons, causing damage to the nuclear DNA and inducing mutagenesis . On the other hand, some compounds have been found to disrupt mitochondrial functions .
Biochemical Pathways
This compound compounds target essential, conserved cellular processes . For example, one compound was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria . Another compound acted as a DNA poison, causing damage to the nuclear DNA .
Pharmacokinetics
The pharmacokinetics of this compound compounds can vary. For instance, Q203, an this compound derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The effects of this compound compounds can be quite potent. For example, one compound showed the highest COX-2 inhibitory effect, even more than celecoxib, a reference drug . Another compound, I-11, was identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and activation. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. For instance, this compound derivatives have been reported to inhibit cyclin-dependent kinases, thereby modulating cell cycle progression and apoptosis . Additionally, this compound can bind to proteins such as heat shock proteins, influencing their chaperone activity and stability . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Cellular Effects
This compound exerts a range of effects on various cell types and cellular processes. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting key signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators . In neuronal cells, this compound has been reported to enhance neuroprotection and promote neurite outgrowth, suggesting its potential in treating neurodegenerative diseases . Overall, this compound influences cell function by altering cell signaling, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis . For example, this compound derivatives have been shown to inhibit protein kinases by competing with ATP for binding to the kinase domain . Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in chromatin structure and transcriptional activity . These molecular interactions underpin the compound’s diverse biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can be influenced by factors such as dosage and exposure duration. For instance, prolonged exposure to high concentrations of this compound may lead to sustained inhibition of target enzymes and persistent changes in gene expression . These temporal effects highlight the importance of optimizing dosage and treatment duration in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound has been shown to exert therapeutic effects such as tumor growth inhibition and neuroprotection without causing significant toxicity . At higher doses, this compound may induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage range to maximize therapeutic efficacy while minimizing toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyrimidine can be synthesized through various synthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . One common approach involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another method includes the cyclization of N-alkylated 2-aminopyridines with formamide derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that prioritize high yields and cost-effectiveness. Multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single step, are particularly advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can be performed using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often employ agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkyl halides, and sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, sulfonates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxides, while substitution reactions can introduce various functional groups onto the this compound scaffold .
Scientific Research Applications
Imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a probe for studying biological processes and interactions.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,5-a]pyridine: Another fused heterocycle with a different ring fusion pattern.
Pyrido[1,2-a]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring.
Uniqueness: Imidazo[1,2-a]pyrimidine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-6-8-3-5-9(6)4-1/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWZAQOISIYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341928 | |
Record name | Imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-95-3 | |
Record name | Imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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